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Abstract
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. The histone

acetyltransferases CREB-binding protein (CBP) and its paralog p300 are critical transcriptional

coactivators that have emerged as promising therapeutic targets in various cancers, including

AML. JET-209 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC)

designed to induce the degradation of CBP and p300. This technical guide provides an in-

depth overview of JET-209's mechanism of action, preclinical efficacy in AML models, and

detailed experimental protocols to facilitate further research and development.

Introduction to JET-209
JET-209 is a heterobifunctional molecule that simultaneously binds to the von Hippel-Lindau

(VHL) E3 ubiquitin ligase and the bromodomain of CBP/p300. This ternary complex formation

facilitates the polyubiquitination of CBP and p300, marking them for proteasomal degradation.

By depleting the cellular levels of these essential coactivators, JET-209 disrupts oncogenic

transcriptional programs that drive AML cell proliferation and survival.

Mechanism of Action: PROTAC-Mediated
Degradation of CBP/p300

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12379951?utm_src=pdf-interest
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JET-209 functions as a molecular bridge, bringing CBP/p300 into proximity with the E3

ubiquitin ligase machinery. This induced proximity leads to the transfer of ubiquitin molecules to

lysine residues on the surface of CBP/p300. The resulting polyubiquitin chain is recognized by

the 26S proteasome, which then proteolytically degrades the target proteins. The degradation

of CBP/p300 leads to a downstream suppression of oncogenes such as MYC and MYB.[1]
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Caption: Mechanism of action of JET-209 as a CBP/p300 PROTAC degrader.

Quantitative Data
In Vitro Degradation Efficacy
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JET-209 induces potent and rapid degradation of CBP and p300 in the RS4;11 leukemia cell

line.[2][3]

Cell Line Target Protein DC50 (nM) Dmax
Treatment
Time

RS4;11 CBP 0.05 >95% 4 hours

RS4;11 p300 0.2 >95% 4 hours

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

In Vitro Anti-proliferative Activity
JET-209 demonstrates potent anti-proliferative activity across multiple acute leukemia cell

lines.[1]

Cell Line IC50 (nM)

MV4;11 0.04

RS4;11 0.1

HL-60 0.54

MOLM-13 2.3

IC50: Half-maximal inhibitory concentration.

In Vivo Efficacy
In xenograft models of AML, JET-209 effectively depletes CBP/p300 proteins and inhibits tumor

growth.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.3c00492
https://pubmed.ncbi.nlm.nih.gov/37276143/
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.medchemexpress.com/jet-209.html
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.medchemexpress.com/jet-209.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Xenograft Model
Dosage and
Administration

Outcome

RS4;11 1-3 mg/kg, i.p., single dose
Effective depletion of

CBP/p300 in tumors.

RS4;11 and MV4;11 0.3-3 mg/kg, i.p., for 2 weeks
Strong tumor growth inhibition

(81% at 3 mg/kg).

i.p.: Intraperitoneal.

Experimental Protocols
Western Blot for CBP/p300 Degradation
This protocol is for assessing the degradation of CBP and p300 proteins in AML cells following

treatment with JET-209.

Cell Culture and Treatment:

Culture RS4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum

(FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.

Treat cells with varying concentrations of JET-209 (e.g., 0.01 nM to 100 nM) or DMSO as

a vehicle control for 4 hours.

Protein Extraction:

Harvest cells by centrifugation at 300 x g for 5 minutes.

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at

4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.

Protein Quantification:

Determine the protein concentration of each lysate using a BCA protein assay kit

according to the manufacturer's instructions.

SDS-PAGE and Western Blotting:

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

Separate the proteins on an 8% SDS-polyacrylamide gel.

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered

saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

Incubate the membrane with primary antibodies against CBP, p300, and a loading control

(e.g., GAPDH or β-actin) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary

antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection

system.
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Caption: Experimental workflow for Western Blot analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b12379951?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Viability Assay (MTT or CellTiter-Glo)
This protocol is for determining the anti-proliferative effect of JET-209 on AML cell lines.

Cell Seeding:

Seed AML cells (e.g., MV4;11, RS4;11, HL-60, MOLM-13) in a 96-well plate at a density of

5,000-10,000 cells per well in 100 µL of complete culture medium.

Compound Treatment:

Prepare serial dilutions of JET-209 in culture medium.

Add the diluted compound to the wells to achieve final concentrations ranging from

picomolar to micromolar. Include a vehicle control (DMSO).

Incubation:

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

Viability Measurement (MTT Assay Example):

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and mix

thoroughly to dissolve the formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate the percentage of cell viability relative to the vehicle control.

Plot the cell viability against the log of the drug concentration and determine the IC50

value using non-linear regression analysis.
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AML Xenograft Mouse Model
This protocol is for evaluating the in vivo efficacy of JET-209.

Animal Model:

Use immunodeficient mice (e.g., NOD-SCID or NSG mice).

Cell Implantation:

Subcutaneously or intravenously inject RS4;11 or MV4;11 cells into the mice. For

subcutaneous models, inject 5-10 x 10^6 cells in a mixture of PBS and Matrigel.

Tumor Growth and Treatment:

Monitor tumor growth by caliper measurements (for subcutaneous models) or

bioluminescence imaging (for systemic models).

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into

treatment and control groups.

Administer JET-209 (e.g., 0.3-3 mg/kg) or vehicle control via intraperitoneal injection

according to the desired schedule (e.g., daily for 2 weeks).

Efficacy Evaluation:

Monitor tumor volume, body weight, and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic

analysis (e.g., Western blot for CBP/p300 levels).

Ethical Considerations:

All animal experiments must be conducted in accordance with institutional guidelines and

approved by the Institutional Animal Care and Use Committee (IACUC).

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/product/b12379951?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12379951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


JET-209 is a highly potent and efficacious PROTAC degrader of CBP and p300 with significant

preclinical activity in AML models. Its ability to induce the degradation of these key

transcriptional coactivators leads to the suppression of oncogenic signaling pathways and

potent anti-tumor effects. The data and protocols presented in this guide provide a solid

foundation for further investigation into the therapeutic potential of JET-209 for the treatment of

acute myeloid leukemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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